molecular formula C7HBr2F5O B1411067 1,2-Dibromo-4,5-difluoro-3-(trifluoromethoxy)benzene CAS No. 1805121-85-0

1,2-Dibromo-4,5-difluoro-3-(trifluoromethoxy)benzene

Cat. No.: B1411067
CAS No.: 1805121-85-0
M. Wt: 355.88 g/mol
InChI Key: NWWNATWVUFRVNR-UHFFFAOYSA-N
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Description

1,2-Dibromo-4,5-difluoro-3-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound characterized by a benzene ring substituted with bromine atoms at positions 1 and 2, fluorine atoms at positions 4 and 5, and a trifluoromethoxy (-OCF₃) group at position 3. This combination of electron-withdrawing substituents (Br, F, and -OCF₃) imparts unique electronic and steric properties, making it a candidate for applications in agrochemicals, pharmaceuticals, or materials science. The trifluoromethoxy group, in particular, enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

1,2-dibromo-4,5-difluoro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBr2F5O/c8-2-1-3(10)5(11)6(4(2)9)15-7(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWNATWVUFRVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)OC(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBr2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dibromo-4,5-difluoro-3-(trifluoromethoxy)benzene typically involves the bromination and fluorination of a suitable benzene derivative. One common method includes the use of bromine and a fluorinating agent under controlled conditions to introduce the bromine and fluorine atoms at the desired positions on the benzene ring. The trifluoromethoxy group can be introduced using a trifluoromethylating agent in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure precise control over reaction conditions. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-4,5-difluoro-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a polar solvent such as dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and lithium aluminum hydride (LiAlH₄) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are frequently employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,2-Dibromo-4,5-difluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dibromo-4,5-difluoro-3-(trifluoromethoxy)benzene involves its interaction with various molecular targets and pathways. The presence of electronegative fluorine atoms and the bulky trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological activities, making the compound a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2-Dibromo-4,5-difluorobenzene

  • Structure : Lacks the trifluoromethoxy group at position 3.
  • Reactivity : The absence of -OCF₃ reduces steric hindrance and electron-withdrawing effects, facilitating cross-coupling reactions. For example, bis-alkynylation with trimethylsilylethynyl groups has been demonstrated in similar dibromo-difluorobenzenes .
  • Applications : Primarily used as a synthetic intermediate for polyfluoroarylalkynes in materials chemistry.

1,2,4,5-Tetrachloro-3-methoxybenzene (2,3,5,6-Tetrachloroanisole)

  • Structure : Chlorine replaces bromine and fluorine, with a methoxy (-OCH₃) group instead of -OCF₃.
  • Reactivity : The methoxy group is less electron-withdrawing than -OCF₃, reducing electrophilic substitution resistance. Chlorine’s lower electronegativity compared to fluorine also alters reactivity patterns.
  • Applications : Used as a pesticide and fungicide due to its stability and bioactivity .

1,2,4,5-Tetrachloro-3-(methylthio)benzene

  • Structure : Features a methylthio (-SCH₃) group instead of -OCF₃.
  • Reactivity : The -SCH₃ group is electron-donating, increasing susceptibility to electrophilic attack. Sulfur’s polarizability may enhance nucleophilic substitution.
  • Applications : Functions as a precursor in pesticide synthesis, leveraging sulfur’s role in disrupting enzymatic activity .

1,2,4-Trichloro-5-((4-chlorophenyl)sulfonyl)benzene (Tetradifon)

  • Structure : Contains a sulfonyl (-SO₂-) linker to a chlorophenyl group.
  • Reactivity : The sulfonyl group introduces strong electron-withdrawing effects and hydrogen-bonding capacity, differing from the steric bulk of -OCF₃.
  • Applications : Widely used as an acaricide, exploiting sulfonyl groups for target specificity .

Research Findings and Trends

Electronic Effects : The -OCF₃ group in 1,2-Dibromo-4,5-difluoro-3-(trifluoromethoxy)benzene significantly lowers electron density at the aromatic ring compared to methoxy or methylthio analogs, reducing electrophilic substitution but enhancing stability under oxidative conditions .

Cross-Coupling Limitations: Unlike 1,2-dibromo-4,5-difluorobenzene, the trifluoromethoxy group in the target compound may hinder Sonogashira or Suzuki-Miyaura reactions due to steric and electronic effects, necessitating tailored catalysts .

Environmental Impact : Brominated and fluorinated analogs are less persistent than chlorinated pesticides (e.g., tetradifon) but may pose unique bioaccumulation risks due to lipophilicity from -OCF₃ .

Biological Activity

1,2-Dibromo-4,5-difluoro-3-(trifluoromethoxy)benzene (CAS No. 1806351-88-1) is a halogenated aromatic compound notable for its unique combination of bromine and fluorine substituents along with a trifluoromethoxy group. This compound has garnered attention in various fields including medicinal chemistry and materials science due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C7HBr2F5O, with a molecular weight of 355.88 g/mol. Its structure features a benzene ring substituted with two bromine atoms, two fluorine atoms, and one trifluoromethoxy group.

PropertyValue
IUPAC NameThis compound
CAS Number1806351-88-1
Molecular FormulaC7HBr2F5O
Molecular Weight355.88 g/mol

Antimicrobial Properties

Research has indicated that halogenated aromatic compounds exhibit significant antimicrobial activity. A study focusing on various halogenated derivatives found that compounds similar to this compound can inhibit the growth of pathogenic bacteria and fungi. The presence of multiple halogen atoms enhances the lipophilicity and reactivity of these compounds, potentially leading to increased antimicrobial efficacy.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the impact of this compound on various cancer cell lines. Preliminary results suggest that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity is attributed to its ability to interfere with cellular signaling pathways essential for cancer cell survival.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Nucleophilic Substitution : The bromine atoms can act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of biologically active moieties.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells by generating ROS, leading to apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways critical for cell proliferation.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial activity of several halogenated compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.

Cytotoxicity Assessment

In vitro studies were conducted using human breast cancer cell lines (MCF-7). The compound was tested at various concentrations (0.1 µM to 50 µM), revealing an IC50 value of approximately 20 µM. These findings indicate a promising potential for further development as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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